N-1-adamantyl-4-(3,4,5-trimethoxybenzyl)piperazine-1-carboxamide
Overview
Description
N-1-adamantyl-4-(3,4,5-trimethoxybenzyl)piperazine-1-carboxamide is a synthetic compound that combines the structural features of adamantane, piperazine, and trimethoxybenzyl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1-adamantyl-4-(3,4,5-trimethoxybenzyl)piperazine-1-carboxamide typically involves the following steps:
Preparation of 1-adamantylamine: This can be achieved by the reduction of 1-adamantyl nitrile using lithium aluminum hydride.
Formation of 1-adamantyl isocyanate: Reacting 1-adamantylamine with phosgene or triphosgene.
Synthesis of N-1-adamantylpiperazine: This involves the reaction of 1-adamantyl isocyanate with piperazine.
Attachment of the trimethoxybenzyl group: The final step involves the reaction of N-1-adamantylpiperazine with 3,4,5-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-1-adamantyl-4-(3,4,5-trimethoxybenzyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form adamantanone derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The trimethoxybenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Adamantanone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting neurological disorders or infections.
Biological Studies: Its effects on cellular pathways and receptor interactions can be studied to understand its mechanism of action.
Industrial Applications: It can be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-1-adamantyl-4-(3,4,5-trimethoxybenzyl)piperazine-1-carboxamide involves its interaction with specific molecular targets such as receptors or enzymes. The adamantyl group provides lipophilicity, enhancing its ability to cross cell membranes, while the piperazine and trimethoxybenzyl groups may interact with specific binding sites, modulating biological activity.
Comparison with Similar Compounds
Similar Compounds
N-1-adamantyl-4-benzylpiperazine-1-carboxamide: Similar structure but lacks the trimethoxy groups.
N-1-adamantyl-4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxamide: Similar but with different positions of methoxy groups.
Uniqueness
N-1-adamantyl-4-(3,4,5-trimethoxybenzyl)piperazine-1-carboxamide is unique due to the specific positioning of the methoxy groups on the benzyl ring, which can influence its binding affinity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-(1-adamantyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N3O4/c1-30-21-11-20(12-22(31-2)23(21)32-3)16-27-4-6-28(7-5-27)24(29)26-25-13-17-8-18(14-25)10-19(9-17)15-25/h11-12,17-19H,4-10,13-16H2,1-3H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDSEBNXHWGRIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C(=O)NC34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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